molecular formula C9H15N3O2 B554903 N,N-Dimethyl-his-ome CAS No. 170227-64-2

N,N-Dimethyl-his-ome

Cat. No.: B554903
CAS No.: 170227-64-2
M. Wt: 197.23 g/mol
InChI Key: CDIYETQVUKDKFP-QMMMGPOBSA-N
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Description

N,N-Dimethyl-his-ome, also known as N,N-dimethyl-L-histidine methyl ester, is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a dimethylamino group attached to the histidine methyl ester, making it a derivative of the amino acid histidine. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-his-ome can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of histidine methyl ester with dimethylamine. The reaction typically occurs under mild conditions, using a suitable solvent such as methanol or ethanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the rapid and efficient production of the compound by precisely controlling reaction conditions such as temperature, pressure, and reactant concentrations. Continuous flow synthesis is advantageous for large-scale production due to its scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-his-ome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-his-ome involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. This compound may also act as a ligand, binding to receptors and modulating their function . The exact pathways and targets depend on the specific biological context and application.

Properties

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIYETQVUKDKFP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CN=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426532
Record name N,N-Dimethyl-histidine-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170227-64-2
Record name N,N-Dimethyl-histidine-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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